4'-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide
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Overview
Description
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is an organic compound with a complex structure that includes a biphenyl core substituted with a methyl group and a carboxylic acid amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide typically involves the following steps:
Starting Material: 4’-Methylbiphenyl-2-carboxylic acid can be synthesized by reacting 4’-methylbiphenyl-2-carbonitrile with methanol and a 30% NaOH solution.
Amidation Reaction: The carboxylic acid is then converted to the corresponding amide by reacting with 2-aminophenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods:
Types of Reactions:
Oxidation: The methyl group on the biphenyl core can undergo oxidation to form a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the biphenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: 4’-Methylbiphenyl-2-carboxylic acid.
Reduction: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide.
Substitution: Halogenated derivatives of the biphenyl compound.
Scientific Research Applications
4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide involves its interaction with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid structure that can fit into hydrophobic pockets of proteins, enhancing binding affinity.
Comparison with Similar Compounds
4’-Methylbiphenyl-2-carboxylic acid: Shares the biphenyl core but lacks the amide functionality.
2-Aminobiphenyl: Contains the biphenyl core with an amino group but lacks the carboxylic acid moiety.
Biphenyl-4,4’-dicarboxylic acid: Contains two carboxylic acid groups on the biphenyl core.
Uniqueness: 4’-Methylbiphenyl-2-carboxylic acid (2-aminophenyl)amide is unique due to the presence of both the amide and carboxylic acid functionalities, which allow for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H18N2O |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-2-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C20H18N2O/c1-14-10-12-15(13-11-14)16-6-2-3-7-17(16)20(23)22-19-9-5-4-8-18(19)21/h2-13H,21H2,1H3,(H,22,23) |
InChI Key |
AYVDKXNPYZYQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC=CC=C3N |
Origin of Product |
United States |
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